molecular formula C8HBrCl3F3O B13722944 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B13722944
M. Wt: 356.3 g/mol
InChI Key: WVHZAQLFBJYRJE-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8HBrCl3F3O. It is a derivative of benzoyl chloride, featuring bromine, chlorine, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride typically involves multiple steps, including Friedel-Crafts acylation and halogenation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The process would typically include the use of catalysts and reagents to facilitate the desired transformations while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a carboxylic acid .

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is influenced by the presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl, which enhance the compound’s electrophilic nature .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,6-dichlorobenzoyl chloride
  • 2,6-Dichloro-5-(trifluoromethyl)benzoyl chloride
  • 3-Bromo-5-(trifluoromethyl)benzoyl chloride

Uniqueness

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzoyl chloride framework. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C8HBrCl3F3O

Molecular Weight

356.3 g/mol

IUPAC Name

3-bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C8HBrCl3F3O/c9-3-1-2(8(13,14)15)5(10)4(6(3)11)7(12)16/h1H

InChI Key

WVHZAQLFBJYRJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)C(=O)Cl)Cl)C(F)(F)F

Origin of Product

United States

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